N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
Description
This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a 2-thioxo modification. The N-(2,1,3-benzoxadiazol-4-yl) acetamide moiety provides a fused heterocyclic system, contributing to structural rigidity and diverse intermolecular interactions.
Properties
Molecular Formula |
C18H11FN4O3S2 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C18H11FN4O3S2/c19-11-6-4-10(5-7-11)8-14-17(25)23(18(27)28-14)9-15(24)20-12-2-1-3-13-16(12)22-26-21-13/h1-8H,9H2,(H,20,24)/b14-8- |
InChI Key |
CGCQMKGLFTUAFP-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)CN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=S |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)CN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzoxadiazole with a thiazolidinone derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol, at elevated temperatures. The resulting intermediate is then reacted with 4-fluorobenzaldehyde to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxadiazole ring or the thiazolidinone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzoxadiazole moiety may also interact with cellular components, leading to fluorescence, which can be used for imaging purposes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide ()
- Structural Differences : Lacks the benzoxadiazole group; instead, it has a 2-methylphenyl acetamide substituent.
- Synthesis : Prepared via condensation of rhodanine derivatives with substituted phenylacetamides. Yields (~70–80%) are comparable to related compounds in .
- Key Spectral Data : IR shows C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) stretches, similar to the target compound’s expected profile .
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide ()
- Structural Differences : Methoxy substituent at the benzylidene ring and a thiadiazole acetamide group.
2-{(5Z)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide ()
- Structural Differences : Features a cinnamylidene (3-phenylpropenylidene) group instead of 4-fluorobenzylidene.
- Tautomerism : Exists in thione-thiol tautomeric equilibrium, confirmed by IR (absence of S-H stretch at ~2500 cm⁻¹) .
Functional Group Variations and Bioactivity
N-(Benzo[d]thiazol-2-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide Derivatives ()
N-[2-Phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides ()
- Structural Differences : Uses a benzothiazole carboxamide instead of benzoxadiazole acetamide.
- Bioactivity: Antimicrobial activity (MIC: 10.7–21.4 μmol mL⁻¹), indicating the importance of the thiazolidinone core and aryl substituents .
Key Findings and Implications
- Fluorine Substitution: The 4-fluorobenzylidene group in the target compound likely enhances metabolic stability and target binding compared to non-halogenated analogues (e.g., ) .
- Tautomeric Behavior : Compounds with thione-thiol equilibria () may exhibit variable reactivity, necessitating careful structural analysis during characterization.
Biological Activity
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a compound that combines a benzoxadiazole moiety with a thiazolidine ring. This structural combination is of significant interest due to the potential biological activities associated with both components. The benzoxadiazole structure is recognized for its fluorescent properties and applications in organic electronics, while thiazolidine derivatives are often explored for their pharmaceutical potential.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 426.47 g/mol. Its structure features:
- Benzoxadiazole moiety : Known for fluorescence and biological activity.
- Thiazolidine ring : Associated with various biological effects, particularly in antimicrobial and anticancer activities.
Biological Activity Overview
Research on compounds containing benzoxadiazole and thiazolidine structures has indicated a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
A study evaluating similar thiazolidine derivatives showed promising antimicrobial properties against various bacterial and fungal strains. For instance:
- Compounds derived from thiazolidines exhibited Minimum Inhibitory Concentrations (MIC) ranging from 10.7 to 40.2 μmol/mL against different pathogens .
The specific antimicrobial activity of N-(2,1,3-benzoxadiazol-4-yl)-2-acetamide is yet to be fully characterized but is expected to follow similar trends due to its structural components.
Anticancer Potential
Benzoxazole derivatives have been documented to exhibit cytotoxic effects against several cancer cell lines including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
These findings suggest that the incorporation of the benzoxadiazole moiety in N-(2,1,3-benzoxadiazol-4-yl)-2-acetamide could enhance its anticancer potential .
Case Studies
Several studies have examined related compounds for their biological activities:
- Thiazolidine Derivatives : Research on thiazolidinones has shown that modifications can lead to significant antibacterial and antifungal properties. For example, the compound 4d demonstrated notable activity with MIC values indicating strong efficacy against tested strains .
- Benzoxazole Compounds : A series of benzoxazole derivatives were tested for cytotoxicity against various cancer cell lines, revealing that structural modifications significantly influence their activity profiles .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiazolidine Derivatives | Thiazolidine ring | Antimicrobial |
| Benzoxazole Derivatives | Benzoxazole moiety | Anticancer |
| N-(2,1,3-benzoxadiazol-4-yl)-2-acetamide | Benzoxadiazole + Thiazolidine | Potentially Antimicrobial & Anticancer |
The unique combination of both structural elements in N-(2,1,3-benzoxadiazol-4-yl)-2-acetamide may provide enhanced biological activity compared to compounds containing only one of these moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
